Ethyl 3-methoxy-2-butenoate
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Overview
Description
Ethyl 3-methoxybut-2-enoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl 3-methoxybut-2-enoate, specifically, is an α,β-unsaturated carboxylic ester, which means it has a double bond between the alpha and beta carbon atoms adjacent to the ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. This reaction proceeds through a transesterification mechanism, where the ethyl group of ethyl acetoacetate is replaced by the methoxy group from methanol .
Another method involves the alkylation of enolate ions.
Industrial Production Methods
Industrial production of ethyl 3-methoxybut-2-enoate typically involves large-scale transesterification reactions. These reactions are carried out in reactors with controlled temperatures and pressures to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxybut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of ethyl 3-methoxybut-2-enoate can lead to the formation of alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-methoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of alcohols and carboxylic acids. The α,β-unsaturated ester group can also participate in Michael addition reactions, where nucleophiles add to the β-carbon atom .
Comparison with Similar Compounds
Ethyl 3-methoxybut-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl 3-methyl-3-butenoate: Similar in structure but with a different substitution pattern, leading to different reactivity and applications
Ethyl 3-methoxybut-2-enoate is unique due to its α,β-unsaturated ester group, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Biological Activity
Ethyl 3-methoxy-2-butenoate, a compound known for its diverse applications in organic synthesis and potential biological activities, has garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its α,β-unsaturated ester structure, which confers unique reactivity and biological properties. The compound can participate in Michael addition reactions due to the presence of the double bond adjacent to the ester functional group. This reactivity is crucial for its interactions with various biological targets.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, making it a candidate for further pharmaceutical development. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.
The mechanism of action primarily involves the compound's ability to react with nucleophiles through Michael addition. This reaction allows this compound to form adducts with biological macromolecules, potentially altering their function. The interaction with proteins and enzymes can lead to significant biological effects, including inhibition of growth in certain microbial strains.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 125 µg/mL for both bacteria, indicating a strong antimicrobial effect.
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, this compound showed promising results against Candida albicans. The compound exhibited an MIC of 64 µg/mL, demonstrating its potential as a therapeutic agent in treating fungal infections.
Data Table: Biological Activity Summary
Biological Activity | Tested Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Antimicrobial | E. coli | 125 µg/mL |
S. aureus | 125 µg/mL | |
Antifungal | Candida albicans | 64 µg/mL |
Applications in Medicine
The ongoing research into this compound highlights its potential as a pharmaceutical intermediate. Its ability to modify biological targets makes it a valuable compound in drug design, particularly in developing new antimicrobial and antifungal agents .
Properties
CAS No. |
3510-99-4 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (E)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+ |
InChI Key |
LAPXQIPANPGXCP-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/OC |
Canonical SMILES |
CCOC(=O)C=C(C)OC |
Origin of Product |
United States |
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